molecular formula C14H16O B7797703 2-(2-Naphthyl)-2-butanol

2-(2-Naphthyl)-2-butanol

Cat. No.: B7797703
M. Wt: 200.28 g/mol
InChI Key: FXKLRZWIZLAACH-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-butanol is an organic compound that features a naphthalene ring attached to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-butanol typically involves the reaction of 2-naphthylmagnesium bromide with butanal. The Grignard reagent, 2-naphthylmagnesium bromide, is prepared by reacting 2-bromonaphthalene with magnesium in anhydrous ether. This reagent is then reacted with butanal to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 2-(2-Naphthyl)-2-butanone.

    Reduction: 2-(2-Naphthyl)butane.

    Substitution: 2-(2-Naphthyl)-2-chlorobutane.

Scientific Research Applications

2-(2-Naphthyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

    2-Naphthylamine: A naphthalene derivative with an amino group at the 2-position.

    2-Naphthylacetic acid: A naphthalene derivative with an acetic acid group at the 2-position.

Uniqueness

2-(2-Naphthyl)-2-butanol is unique due to the presence of both a naphthalene ring and a butanol moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-naphthalen-2-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKLRZWIZLAACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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